1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a phenyl ring attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(hydroxymethyl)phenylpropan-2-one with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-(hydroxymethyl)phenyl)propan-2-one.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions, forming 1-Bromo-1-(2-carboxyphenyl)propan-2-one.
Reduction Reactions: The carbonyl group can be reduced to an alcohol, resulting in the formation of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-ol.
Common reagents used in these reactions include bromine, hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-2-propanol: This compound has a similar bromine atom but differs in the position of the hydroxyl group.
2-Bromo-1-phenylpentan-1-one: This compound has a longer carbon chain and a phenyl ring, making it structurally similar but with different reactivity.
2-Bromo-1-(4-methylphenyl)propan-1-one: This compound has a methyl group on the phenyl ring, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-1-[2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10,12H,6H2,1H3 |
InChI Key |
UOXLDPUVLMUDKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1CO)Br |
Origin of Product |
United States |
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